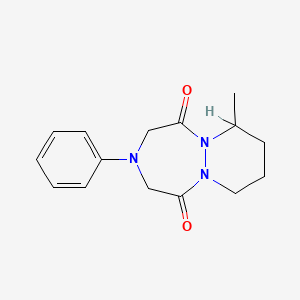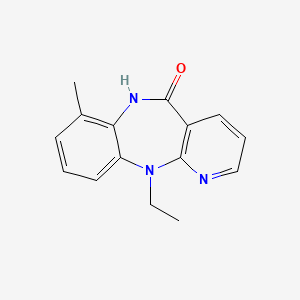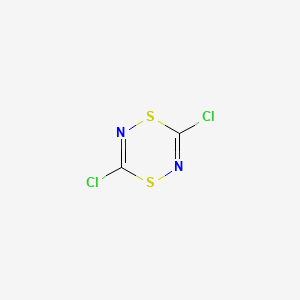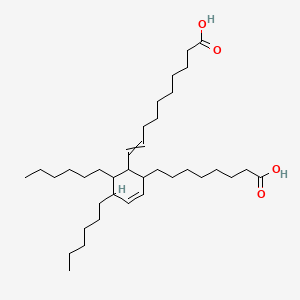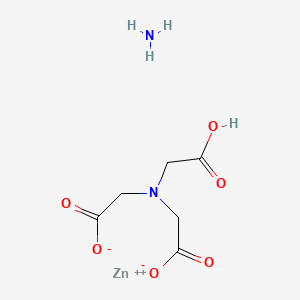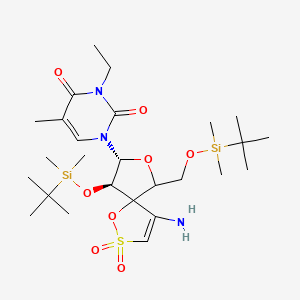
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with a halogenated thiophene derivative in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of an environmentally benign organoboron reagent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. The use of nickel and palladium-based catalytic systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methylthiophene
- 3-Bromo-4-methylthiophene
- 2-Bromothiophene
Uniqueness
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two bromine atoms and the thiophene ring system contribute to its distinct properties compared to other similar compounds .
Properties
CAS No. |
17965-64-9 |
|---|---|
Molecular Formula |
C9H6Br2S2 |
Molecular Weight |
338.1 g/mol |
IUPAC Name |
3-bromo-4-[(4-bromothiophen-3-yl)methyl]thiophene |
InChI |
InChI=1S/C9H6Br2S2/c10-8-4-12-2-6(8)1-7-3-13-5-9(7)11/h2-5H,1H2 |
InChI Key |
OPIPPEUHPAQBIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Br)CC2=CSC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


